3-({4-[(5-Methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}carbamoyl)propanoic acid
Description
Properties
IUPAC Name |
4-[4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]anilino]-4-oxobutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O6S/c1-9-8-12(16-23-9)17-24(21,22)11-4-2-10(3-5-11)15-13(18)6-7-14(19)20/h2-5,8H,6-7H2,1H3,(H,15,18)(H,16,17)(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXGQNVUADFSGGQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis involves three primary stages: (1) construction of the 5-methyl-1,2-oxazole core, (2) sulfamoylation to link the oxazole to a phenyl ring, and (3) introduction of the carbamoylpropanoic acid group. A fourth step may involve hydrolysis if starting from an ester precursor.
Synthesis of 5-Methyl-1,2-oxazole
The 5-methyl-1,2-oxazole ring is typically synthesized via cyclization of a β-ketoamide or β-ketonitrile precursor.
Method 1: Cyclization of β-Ketoamide
A mixture of ethyl acetoacetate and hydroxylamine hydrochloride undergoes cyclization in aqueous ethanol under reflux (80–90°C, 6–8 hours) to yield 5-methylisoxazole.
Method 2: Nitrile Oxide Cycloaddition
A nitrile oxide, generated in situ from chloroacetic acid and sodium nitrite, reacts with acetylene derivatives in a [3+2] cycloaddition to form the oxazole ring.
Table 1: Comparison of Oxazole Synthesis Methods
| Method | Starting Materials | Conditions | Yield (%) | Purity (%) |
|---|---|---|---|---|
| 1 | Ethyl acetoacetate | Reflux, 8h | 72 | 95 |
| 2 | Chloroacetic acid | RT, 2h | 65 | 90 |
Sulfamoylation of 5-Methyl-1,2-oxazole-3-amine
The sulfamoyl bridge is introduced via reaction of 5-methyl-1,2-oxazole-3-amine with 4-(chlorosulfonyl)benzoic acid derivatives.
Procedure
- Chlorosulfonation : 4-Aminobenzoic acid is treated with chlorosulfonic acid (ClSO₃H) at 0–5°C for 2 hours to form 4-(chlorosulfonyl)benzoic acid.
- Coupling : The chlorosulfonyl intermediate reacts with 5-methyl-1,2-oxazole-3-amine in anhydrous dichloromethane (DCM) with triethylamine (TEA) as a base (0°C to RT, 4 hours).
Key Parameters
- Stoichiometry : 1:1 molar ratio of amine to chlorosulfonyl derivative.
- Base : TEA (2 equivalents) ensures efficient deprotonation.
- Yield : 68–75% after column chromatography (silica gel, ethyl acetate/hexane).
Optimization and Scale-Up
Reaction Efficiency
Industrial-Scale Considerations
Purification and Characterization
Purification Techniques
- Column Chromatography : Silica gel with gradient elution (ethyl acetate/hexane 1:3 to 1:1) removes unreacted starting materials.
- Recrystallization : Ethanol/water (7:3) yields crystalline product with >99% purity.
Challenges and Mitigation
Common Side Reactions
- Oxazole Ring Opening : Occurs under strongly acidic conditions during hydrolysis. Mitigated by using milder bases (e.g., K₂CO₃ instead of NaOH).
- Sulfonamide Hydrolysis : Minimized by maintaining pH < 9 during aqueous workup.
Chemical Reactions Analysis
Types of Reactions
3-({4-[(5-Methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}carbamoyl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Conditions for substitution reactions vary depending on the desired substituent but may include the use of halogenating agents or nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
In synthetic chemistry, 3-({4-[(5-Methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}carbamoyl)propanoic acid serves as a valuable building block for the synthesis of more complex molecules. Its unique structure allows chemists to modify and develop new compounds with enhanced properties.
Biology
This compound has been investigated for its potential as an enzyme inhibitor or receptor ligand. The presence of the oxazole ring may contribute to specific biological interactions, making it a candidate for studies focused on enzyme inhibition and receptor binding.
Medicine
The therapeutic potential of this compound is being explored in various medical applications:
- Antibacterial Properties : The sulfonamide group suggests potential antibacterial effects by inhibiting bacterial folic acid synthesis.
- Anti-inflammatory and Analgesic Activities : Preliminary studies indicate that compounds with similar structures exhibit these activities, suggesting that this compound may also possess such properties.
- Cancer Treatment : Its unique structural features allow for exploration in cancer therapy and metabolic disorders.
Table 2: Comparative Compounds
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 5-Methylisoxazole Sulfonamide | Contains a sulfonamide group | Primarily used as an antibiotic |
| N-(4-(N-(5-Methylisoxazol-3-yl)sulfamoyl)phenyl)acetamide | Similar phenyl and sulfamoyl groups | Focused on anti-inflammatory applications |
| 3-Chloro-N-{4-[5-methylisoxazol-3(2H)-yl]sulfamoyl}propanamide | Contains chlorine substitution | Potentially different antibacterial spectrum |
Mechanism of Action
The mechanism of action of 3-({4-[(5-Methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}carbamoyl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound is compared to four structurally related sulfonamide derivatives (Table 1):
Key Comparisons
Synthetic Routes: The target compound’s synthesis likely involves coupling 4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]aniline with a propanoic acid derivative, analogous to methods used for compound 1b (microwave-assisted condensation of sulfanilamide with benzoic acid) . N⁴-Acetylsulfamethoxazole is synthesized via acetylation of sulfamethoxazole, a common metabolic modification .
Physicochemical Properties :
- The carboxylic acid group in the target compound lowers its LogP (predicted ~1.2) compared to the methylbenzenesulfonamide analog (LogP ~2.5), enhancing aqueous solubility but reducing membrane permeability .
- Compound 1b (benzamide) has intermediate lipophilicity (LogP ~2.0), balancing solubility and cell penetration .
Safety and Toxicity: Sulfonamide derivatives generally carry risks of hypersensitivity reactions (e.g., sulfa allergies). The propanoic acid moiety may mitigate toxicity by improving renal excretion, as seen in other carboxylic acid-containing drugs .
Biological Activity
3-({4-[(5-Methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}carbamoyl)propanoic acid is a compound with significant potential in medicinal chemistry due to its unique structural features and biological activity. This article explores its biological properties, including anti-inflammatory effects, genotoxicity, and mechanisms of action, supported by relevant case studies and research findings.
Chemical Structure and Properties
The compound has the following chemical formula: C14H15N3O6S, with a molecular weight of 345.35 g/mol. The structure includes a sulfamoyl group attached to a phenyl ring and a propanoic acid moiety, contributing to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C14H15N3O6S |
| Molecular Weight | 345.35 g/mol |
| Melting Point | Not specified |
| CAS Number | 133071-57-5 |
| Purity | ≥ 95% |
Anti-inflammatory Activity
Research indicates that compounds containing the sulfamoyl group exhibit anti-inflammatory properties. For instance, derivatives of sulfamethoxazole have been shown to reduce inflammation in various models. The presence of the oxazole ring in this compound may enhance its interaction with biological targets involved in inflammatory pathways .
Genotoxicity Studies
A critical aspect of evaluating the safety profile of new compounds is assessing their genotoxic potential. A study on related oxazole derivatives showed that while some exhibited anti-inflammatory activity, they were also evaluated for mutagenicity using the Ames test. The results indicated no significant mutagenic effects, suggesting that modifications to the chemical structure can mitigate potential DNA damage while retaining biological efficacy .
The mechanisms by which this compound exerts its effects are not fully elucidated but may involve:
- Inhibition of Pro-inflammatory Cytokines : Similar compounds have been shown to inhibit the secretion of pro-inflammatory cytokines such as TNF-alpha and IL-6.
- Modulation of Enzymatic Activity : The compound may interact with enzymes involved in inflammatory processes, potentially acting as a competitive inhibitor.
Case Studies
Several studies have explored the biological activity of structurally related compounds:
- Sulfamethoxazole Derivatives : A study demonstrated that sulfamethoxazole derivatives had significant anti-inflammatory effects in animal models, supporting the hypothesis that similar modifications could enhance therapeutic efficacy without increasing toxicity .
- Oxazole-Based Compounds : Research on oxazole derivatives has highlighted their potential as anti-inflammatory agents, with specific modifications leading to improved safety profiles and reduced genotoxicity .
Q & A
Q. What synthetic routes are commonly employed for preparing 3-({4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}carbamoyl)propanoic acid and its derivatives?
The compound can be synthesized via coupling reactions using reagents like HBTU (O-(benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) in dimethyl sulfoxide (DMSO) with triethylamine as a base. For example, derivatives are formed by reacting sulfonamide intermediates with carboxylic acids or activated esters under microwave irradiation, which improves yields (e.g., 97% yield in microwave synthesis vs. 91% under reflux) . Purification often involves reverse-phase (RP) flash chromatography .
Q. How is the structural integrity of this compound validated after synthesis?
Characterization relies on spectroscopic methods:
- NMR : H and C NMR confirm proton environments and carbon frameworks.
- IR : Peaks for sulfonamide (S=O at ~1350 cm), carbonyl (C=O at ~1700 cm), and carboxylic acid (O-H at ~2500 cm) are critical .
- Mass spectrometry : High-resolution MS (HRMS) or HPLC/MS (e.g., m/z 275.9 [M+H]) validates molecular weight .
Q. What crystallographic tools are recommended for analyzing its solid-state structure?
Single-crystal X-ray diffraction (SC-XRD) is standard. Software like SHELXL refines structures, while ORTEP-3 visualizes thermal ellipsoids. For example, monoclinic crystals (space group ) with cell parameters Å, Å, Å, and are analyzed using Bruker CCD detectors .
Advanced Research Questions
Q. How do hydrogen-bonding patterns influence the crystallization of this compound?
Graph set analysis (Etter’s formalism) identifies recurring motifs like rings formed by N–H···O and O–H···O interactions. These patterns dictate packing efficiency and stability, which are critical for designing co-crystals or polymorphs .
Q. What strategies resolve contradictions in spectroscopic vs. crystallographic data?
Discrepancies (e.g., unexpected tautomerism in solution vs. solid state) require cross-validation:
Q. How can computational methods predict its collision cross-section (CCS) for mass spectrometry applications?
Tools like MOBCAL or IM-MS simulations use molecular dynamics to calculate CCS values for ionized forms ([M+H], [M+Na]). These predictions aid in differentiating isomers or assessing conformational flexibility .
Q. What are the challenges in refining high-Z (heavy atom) structures of its metal complexes?
SHELXL’s dual-space algorithms handle disorder in heavy-atom clusters. Anomalous dispersion (e.g., S atoms in sulfonamide groups) improves phase determination. Twinning or low-resolution data may require SHELXD for experimental phasing .
Methodological Tables
Q. Table 1. Key Crystallographic Parameters
| Parameter | Value | Source |
|---|---|---|
| Space group | (monoclinic) | |
| Unit cell volume | 2162 Å | |
| Z (molecules per unit cell) | 4 | |
| Refinement software | SHELXL-2018/3 |
Q. Table 2. Synthetic Yield Optimization
| Method | Yield (%) | Conditions | Reference |
|---|---|---|---|
| Microwave synthesis | 97 | DMF, 100°C, 20 min | |
| Conventional reflux | 91 | DMF, 12 h | |
| HBTU-mediated coupling | 68–99 | DMSO, rt, 2 h |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
